

## Tiacumicin C CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tiacumicin C |           |
| Cat. No.:            | B1669247     | Get Quote |

### **Tiacumicin C: A Technical Overview**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tiacumicin C**, a significant member of the tiacumicin family of 18-membered macrolide antibiotics. This document details its chemical identity, biological activity, and mechanism of action, presenting key data and experimental insights relevant to research and development in the field of antibacterial agents.

## **Chemical Identity**



| Identifier        | Value                                                                                                                                                                                                                                                                                                                                                                                                              |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 106008-70-2[1][2][3]                                                                                                                                                                                                                                                                                                                                                                                               |  |
| IUPAC Name        | (2R,3S,4S,5S,6R)-6-<br>(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-<br>(((2R,3S,4S,5S)-4,5-dihydroxy-3-<br>(isobutyryloxy)-6,6-dimethyltetrahydro-2H-<br>pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-<br>hydroxyethyl)-9,13,15-trimethyl-2-<br>oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-<br>yl)methoxy)-4-hydroxy-5-methoxy-2-<br>methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-<br>ethyl-4,6-dihydroxybenzoate[1][3] |  |
| Molecular Formula | C52H74Cl2O18[2][4]                                                                                                                                                                                                                                                                                                                                                                                                 |  |
| Molecular Weight  | 1058.00 g/mol [3][4]                                                                                                                                                                                                                                                                                                                                                                                               |  |

**Tiacumicin C** is a close structural analog of Tiacumicin B, which is also known as Fidaxomicin, a narrow-spectrum antibiotic approved for the treatment of Clostridioides difficile infections (CDI)[5][6][7]. The tiacumicins are fermentation products obtained from the actinomycete Dactylosporangium aurantiacum[5][8].

# **Biological Activity and Quantitative Data**

**Tiacumicin C** demonstrates potent in vitro activity against Clostridioides difficile. Its efficacy has been compared with Tiacumicin B and vancomycin.

### **In Vitro Activity**



| Compound     | Organism                              | MIC Range (μg/mL) |
|--------------|---------------------------------------|-------------------|
| Tiacumicin C | Clostridioides difficile (15 strains) | 0.25 to 1[9]      |
| Tiacumicin B | Clostridioides difficile (15 strains) | 0.12 to 0.25[9]   |
| Vancomycin   | Clostridioides difficile (15 strains) | 0.5 to 1[9]       |

The frequency of resistance to **Tiacumicin C** in C. difficile has been reported to be less than  $2.8 \times 10^{-8}$  at four and eight times its Minimum Inhibitory Concentration (MIC)[9].

## **In Vivo Efficacy**

In a hamster model of antibiotic-associated colitis induced by C. difficile ATCC 9689, **Tiacumicin C** demonstrated significant protective effects.

| Treatment    | Dosage (mg/kg, oral) | Outcome                                                                 |
|--------------|----------------------|-------------------------------------------------------------------------|
| Tiacumicin C | 0.2, 1, or 5         | 100% protection from fatal colitis[9]                                   |
| Tiacumicin B | 0.2, 1, or 5         | 100% protection from fatal colitis[9]                                   |
| Vancomycin   | up to 5              | Prolonged, dose-dependent survival but did not prevent fatal colitis[9] |

Following a single oral dose of 25 mg/kg in hamsters, **Tiacumicin C** was not detected in the serum. However, it reached high concentrations in the cecum (285  $\mu$ g/ml), indicating its localized action within the gastrointestinal tract[9].

### **Mechanism of Action**

The **tiacumicin c**lass of antibiotics, including **Tiacumicin C**, exhibits a distinct mechanism of action by inhibiting bacterial RNA polymerase (RNAP)[5][7][10]. This inhibition occurs at an



early stage of transcription initiation[8][11]. Specifically, fidaxomicin (Tiacumicin B) binds to the DNA template-RNA polymerase complex, which prevents the initial separation of DNA strands[11][12]. This action disrupts the synthesis of messenger RNA, ultimately leading to bacterial cell death[11][12]. This mechanism is different from that of other macrolides, which typically inhibit protein synthesis at the ribosomal level[13].



Click to download full resolution via product page

Caption: Mechanism of **Tiacumicin C** action on bacterial RNA polymerase.

### **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental procedures based on published studies.

## In Vitro Susceptibility Testing (MIC Determination)

 Objective: To determine the minimum inhibitory concentration (MIC) of Tiacumicin C against various strains of Clostridioides difficile.



#### Methodology:

- Bacterial Strains: A panel of clinically relevant C. difficile strains is used.
- Culture Medium: Brucella agar or broth supplemented with hemin, vitamin K1, and laked sheep blood is commonly used for anaerobic culture.
- Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
- Drug Dilution: Tiacumicin C is serially diluted in the agar or broth to achieve a range of final concentrations.
- Inoculation: The agar surface is inoculated with the bacterial suspension, or the suspension is added to the broth dilutions.
- Incubation: Plates or tubes are incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for 24-48 hours.
- MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

### Hamster Model of C. difficile-Associated Colitis

 Objective: To evaluate the in vivo efficacy of Tiacumicin C in treating antibiotic-associated colitis.

#### Methodology:

- Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible to C. difficile infection after antibiotic pretreatment.
- Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin to disrupt their normal gut flora, making them susceptible to C. difficile colonization.
- Infection: Following clindamycin treatment, hamsters are challenged with an oral dose of a toxigenic strain of C. difficile spores or vegetative cells.



- Treatment: At a specified time post-infection, hamsters are treated with oral doses of
   Tiacumicin C, a comparator drug (e.g., vancomycin), or a vehicle control. Treatment is
   typically administered daily for a set number of days.
- Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, diarrhea, weight loss) and mortality.
- Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21 days). Secondary endpoints may include assessment of cecal pathology and measurement of C. difficile toxin levels in cecal contents.



Click to download full resolution via product page



Caption: Workflow for the hamster model of C. difficile infection.

### Conclusion

**Tiacumicin C** is a potent antibiotic with significant, localized activity against Clostridioides difficile. Its efficacy, coupled with a mechanism of action that is distinct from many other antibiotic classes, underscores its importance as a subject of ongoing research. The data and protocols summarized in this guide provide a foundational resource for professionals engaged in the discovery and development of new anti-infective therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tiacumicin C | CAS No- 106008-70-2 | NA [chemicea.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Tiacumicin C | CAS No- 106008-70-2 | Simson Pharma Limited [simsonpharma.com]
- 4. Buy Tiacumicin B (EVT-268095) | 873857-62-6 [evitachem.com]
- 5. Fidaxomicin Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. In vitro and in vivo evaluation of tiacumicins B and C against Clostridium difficile PMC [pmc.ncbi.nlm.nih.gov]
- 10. From natural product to marketed drug: the tiacumicin odyssey PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Fidaxomicin | C52H74Cl2O18 | CID 10034073 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Semisynthetic Analogs of the Antibiotic Fidaxomicin—Design, Synthesis, and Biological Evaluation PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Tiacumicin C CAS number and IUPAC name].

BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1669247#tiacumicin-c-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com